molecular formula C20H28N4O3S B2436569 N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide CAS No. 1333617-82-5

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide

Cat. No. B2436569
CAS RN: 1333617-82-5
M. Wt: 404.53
InChI Key: DVJKVFUMSVCGKW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide, commonly known as MCC950, is a potent and selective small molecule inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system that plays a critical role in the pathogenesis of many inflammatory diseases. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This research synthesized a versatile, readily accessible compound as a precursor for further reactions to obtain various derivatives. These derivatives were evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Heterocyclic Synthesis Applications

Gouda (2014) reviewed the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, detailing its role as a synthon in the production of polyfunctionalized heterocyclic compounds. This compound serves as a critical building block, showcasing versatility in reactivity and enabling the synthesis of various heterocyclic frameworks (Gouda, Moustafa A., 2014).

Building Block for Heterocyclic Compounds

Another research by Gouda (2014) emphasizes the compound's utility as a building block for the synthesis of a wide range of heterocyclic compounds. This includes the development of novel syntheses techniques and the exploration of the compound's reactivity under various conditions (Gouda, M., 2014).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-3-14-24(2)28(26,27)18-10-8-17(9-11-18)22-15-19(25)23-20(16-21)12-6-4-5-7-13-20/h3,8-11,22H,1,4-7,12-15H2,2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJKVFUMSVCGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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